molecular formula C17H20N4O B2596532 N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2310159-34-1

N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2596532
CAS No.: 2310159-34-1
M. Wt: 296.374
InChI Key: PFQXAJWRWARUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a potent and selective antagonist for the dopamine D3 receptor, a primary target in the investigation of neuropsychiatric disorders and substance abuse. Its high selectivity for the D3 receptor over the closely related D2 receptor is a key feature, enabling researchers to dissect the specific roles of the D3 receptor subtype in neural pathways without the confounding effects of D2 receptor modulation. This compound has been utilized in preclinical studies to explore its potential in reducing the self-administration of drugs like cocaine and methamphetamine, suggesting a role for D3 antagonism in disrupting reward-seeking behaviors. The research value of this compound lies in its application for validating the D3 receptor as a therapeutic target for conditions such as Parkinson's disease, where D3-selective agents may offer improved side-effect profiles, and in addiction, where they may help prevent relapse. Its mechanism involves blocking dopamine binding at the D3 receptor, thereby modulating signaling in brain regions critical for motivation, emotion, and cognitive control. Ongoing research continues to elucidate the therapeutic potential of D3 receptor antagonism, making this compound a valuable chemical tool for advancing neuropharmacology.

Properties

IUPAC Name

N-phenyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(19-13-5-2-1-3-6-13)21-14-7-8-15(21)12-16(11-14)20-10-4-9-18-20/h1-6,9-10,14-16H,7-8,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQXAJWRWARUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the azabicyclo[3.2.1]octane moiety. The final step involves the coupling of the phenyl group and the carboxamide functionality under specific reaction conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and produce therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Modifications

The 8-azabicyclo[3.2.1]octane core is shared among several analogs, but substituent variations dictate pharmacological profiles:

Compound Core Structure Key Substituents Biological Activity Pharmacokinetic Notes
N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide (Target) 8-azabicyclo[3.2.1]octane 3-(Pyrazole), 8-(Phenyl carboxamide) Undisclosed (Theoretical: CNS/Enzyme modulation) High lipophilicity (phenyl group)
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane (38) 8-azabicyclo[3.2.1]octane 3-(4-Isopropylphenoxy), 8-(Sulfonyl pyrazole) Non-opioid analgesic candidate (SAR-evolved) Sulfonamide enhances solubility
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 8-thia-1-azabicyclo[4.2.0]oct-2-ene Thiadiazole-thio, tetrazole-acetamido, carboxylic acid Antibacterial (β-lactamase stability) Carboxylic acid improves renal excretion
Tropinone (4) N-methyl-8-azabicyclo[3.2.1]octane 3-Ketone, N-methyl Anticholinergic precursor Methylation reduces metabolic degradation

Key Observations :

  • Substituent Impact : The target compound’s phenyl carboxamide group likely enhances receptor binding specificity compared to sulfonamide (Compound 38) or thiadiazole () analogs. Pyrazole substituents may improve target engagement via hydrogen bonding, as seen in SAR studies of related sulfonamides .
  • Core Flexibility : The bicyclo[4.2.0] system in ’s β-lactam derivatives introduces conformational rigidity, favoring antibacterial activity, whereas the bicyclo[3.2.1]octane core in the target compound allows for broader stereochemical diversity .

Pharmacological and Pharmacokinetic Differentiation

  • Activity: Compound 38 (sulfonamide analog) demonstrated potent analgesic effects in preclinical models, attributed to its sulfonyl group’s electron-withdrawing properties enhancing target affinity . Tropane alkaloids (e.g., tropinone) are anticholinergic, but the unmethylated nitrogen in the target compound may shift selectivity toward non-CNS targets .
  • Sulfonamides (Compound 38) show higher aqueous solubility, favoring parenteral administration, whereas the target compound’s lipophilicity may favor oral bioavailability .

Biological Activity

N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary biological activity of this compound is attributed to its role as a non-covalent inhibitor of NAAA, an enzyme involved in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, this compound increases the levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects in vivo .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of pyrazole azabicyclo[3.2.1]octane derivatives can significantly affect their inhibitory potency against NAAA. A study identified several derivatives with varying degrees of activity, highlighting the importance of specific substituents on the phenyl ring and the pyrazole moiety for optimal biological activity .

Table 1: Inhibitory Activity and Lipophilicity of Selected Compounds

Compound IDStructureIC50 (μM)LipE
ARN16186Structure0.6555.12
ARN19689Structure0.0426.78
Compound 50Structure0.0357.00

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of this compound, it was shown that treatment with this compound reduced inflammation in animal models by enhancing endogenous PEA levels. The results indicated a significant decrease in inflammatory markers compared to control groups .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that derivatives similar to N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The observed IC50 values ranged from 12.50 µM to 42.30 µM, indicating promising potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives, and how are these interactions validated experimentally?

  • Answer: Derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit affinity for neurotransmitter-regulating enzymes and transporters, including acetylcholinesterase (AChE), monoamine oxidase (MAO), and dopamine/serotonin transporters (DAT/SERT) . Validation typically involves in vitro enzyme inhibition assays (e.g., Ellman’s method for AChE) and radioligand binding studies using tritiated ligands (e.g., [³H]WIN 35,428 for DAT). Competitive binding curves and IC₅₀ values are calculated to quantify potency .

Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane core, and how are intermediates characterized?

  • Answer: The bicyclic core is synthesized via cyclization reactions using acyclic precursors with preconfigured stereochemistry. For example, hydrazine and KOH in ethanol facilitate the formation of key intermediates like endo-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (59% yield) . Microwave-assisted reactions (e.g., 185°C, 275 psi) improve reaction efficiency for sterically hindered derivatives . Structural confirmation relies on ¹H/¹³C NMR, IR, and GC-MS, with purity assessed via HPLC .

Q. What analytical techniques ensure the structural integrity and purity of 8-azabicyclo[3.2.1]octane derivatives?

  • Answer: High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS are critical for molecular weight confirmation and impurity profiling. Chiral HPLC with polar stationary phases (e.g., amylose-based) resolves enantiomers, while ¹H NMR coupling constants (e.g., J = 10–12 Hz for bridgehead protons) verify stereochemistry . Purity thresholds (>95%) are established using UV detection at 254 nm .

Advanced Research Questions

Q. How do stereochemical variations in the 8-azabicyclo[3.2.1]octane scaffold influence receptor binding selectivity?

  • Answer: Enantiomers exhibit divergent pharmacological profiles. For instance, (1R,3s,5S)-configured derivatives show 10-fold higher DAT affinity than (1S,3r,5R) counterparts due to optimal hydrophobic pocket alignment . Stereoselective synthesis methods, such as asymmetric hydrogenation or enzymatic resolution, yield enantiomerically pure compounds (>99% ee) . In silico docking (e.g., AutoDock Vina) predicts binding poses, correlating exo vs. endo configurations with ΔG values .

Q. What methodologies address inconsistencies in reaction yields during derivative synthesis?

  • Answer: Yield variability (e.g., 48–72% in ) often stems from steric hindrance or oxidative degradation. Strategies include:

  • Microwave-assisted synthesis: Reduces reaction time (5–10 minutes vs. 24 hours) and improves reproducibility .
  • Inert atmosphere handling: Prevents oxidation of air-sensitive intermediates (e.g., 4-bromophenyl derivatives) .
  • DoE (Design of Experiments): Optimizes parameters like temperature, solvent polarity, and catalyst loading .

Q. How do computational approaches guide the design of 8-azabicyclo[3.2.1]octane-based inhibitors for neurodegenerative targets?

  • Answer: QSAR models trained on IC₅₀ datasets identify critical substituents (e.g., pyrazole at C3 enhances MAO-B inhibition). Molecular dynamics (MD) simulations (e.g., GROMACS) reveal stable binding conformations in AChE’s catalytic gorge, with ΔGbind values validated by surface plasmon resonance (SPR) . Free-energy perturbation (FEP) calculations prioritize derivatives with predicted ≥50% oral bioavailability .

Q. What metabolic pathways are observed for 8-azabicyclo[3.2.1]octane derivatives in preclinical models?

  • Answer: Hepatic metabolism involves cytochrome P450 (CYP3A4/2D6)-mediated N-dealkylation and glucuronidation. Major metabolites (e.g., 3-hydroxypyrazole) are identified via LC-MS/MS with stable isotope tracers. Pharmacokinetic studies in rodents show T₁/₂ = 2–4 hours and brain-to-plasma ratios >2:1, suggesting blood-brain barrier penetration .

Data Contradiction Analysis

Q. How can conflicting data on dopamine receptor binding affinities be reconciled across studies?

  • Answer: Discrepancies arise from assay conditions (e.g., membrane preparation methods) and ligand batch variability. Normalization to reference compounds (e.g., haloperidol for D2 receptors) and meta-analysis using standardized % inhibition at 10 μM improve cross-study comparability . Radioligand depletion corrections (e.g., Cheng-Prusoff equation) account for nonspecific binding in low-Kd systems .

Methodological Tables

Parameter Technique Application Example Reference
Stereochemical AnalysisChiral HPLC (Chiralpak IA)Resolving (R)- and (S)-enantiomers of izencitinib
Binding AffinityRadioligand displacement (³H-spiperone)D2 receptor Ki = 12 nM for compound 10d
Metabolic StabilityLiver microsome incubation + LC-MS/MSt₁/₂ = 45 minutes in human microsomes
Computational PredictionFEP-guided optimization30% improvement in MAO-B selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.